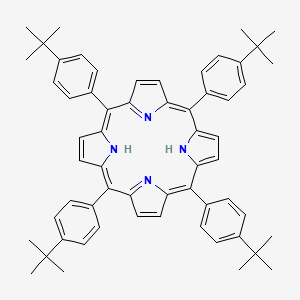

meso-Tetra(4-tert-butylphenyl) Porphine

Vue d'ensemble

Description

Meso-Tetra(4-tert-butylphenyl) Porphine is a useful research compound. Its molecular formula is C60H62N4 and its molecular weight is 839.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

meso-Tetra(4-tert-butylphenyl) Porphine is a biochemical reagent that can be used as a biological material or organic compound for life science related research . .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored in a dark place, sealed, and at room temperature to maintain its stability .

Activité Biologique

meso-Tetra(4-tert-butylphenyl) porphine (CAS Number: 110452-48-7) is a synthetic porphyrin compound notable for its unique structure and potential applications in biological and medicinal chemistry. This compound features a central porphyrin core substituted with four tert-butylphenyl groups, enhancing its solubility and stability in various environments. This article explores the biological activity of this compound, focusing on its cytotoxicity, cellular uptake, and therapeutic potential.

| Property | Value |

|---|---|

| Molecular Formula | CHN |

| Molecular Weight | 839.16 g/mol |

| Density | 1.108 g/cm³ |

| LogP | 12.056 |

Cytotoxicity Studies

Research has indicated that this compound exhibits low cytotoxicity across various cell lines. A study involving amphiphilic porphyrins, including this compound, demonstrated that these compounds have time- and concentration-dependent cellular uptake with minimal toxicity to rat 9L, mouse B16, and human U-373MG cells .

Cellular Uptake Mechanism

The uptake of this compound by cells is significantly influenced by the presence of serum proteins. This interaction enhances the solubility of the compound in biological fluids, facilitating its absorption into cells. The study showed that the cellular localization of this porphyrin is primarily near the nucleus, suggesting potential applications in targeted therapies such as boron neutron capture therapy (BNCT) .

Photodynamic Therapy (PDT)

Due to its ability to generate reactive oxygen species (ROS) upon photoirradiation, this compound is being investigated for its role in photodynamic therapy (PDT). In PDT, the compound can be activated by light to produce cytotoxic singlet oxygen, which can selectively kill cancer cells while sparing normal tissues. Its high logP value indicates significant lipophilicity, which may enhance its accumulation in tumor tissues .

Case Study 1: Cellular Uptake and Localization

In a comparative study of various porphyrins, this compound was shown to localize effectively within cancer cells. The study utilized fluorescence microscopy to visualize the distribution of the compound within cells over time. Results indicated that after 24 hours of incubation, significant amounts of the compound were found in close proximity to the cell nucleus, supporting its potential use as a therapeutic agent for localized treatment .

Case Study 2: Photodynamic Efficacy

A recent investigation into the photodynamic efficacy of this compound demonstrated that upon exposure to specific wavelengths of light, the compound induced apoptosis in cancer cell lines. The study measured cell viability using MTT assays before and after light exposure, showing a marked decrease in viable cells treated with the porphyrin compared to controls .

Propriétés

IUPAC Name |

5,10,15,20-tetrakis(4-tert-butylphenyl)-21,23-dihydroporphyrin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H62N4/c1-57(2,3)41-21-13-37(14-22-41)53-45-29-31-47(61-45)54(38-15-23-42(24-16-38)58(4,5)6)49-33-35-51(63-49)56(40-19-27-44(28-20-40)60(10,11)12)52-36-34-50(64-52)55(48-32-30-46(53)62-48)39-17-25-43(26-18-39)59(7,8)9/h13-36,61,64H,1-12H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUYJGWWPMWEZSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(C)(C)C)C8=CC=C(C=C8)C(C)(C)C)C=C4)C9=CC=C(C=C9)C(C)(C)C)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H62N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

839.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.